11beta-Hydroxytestosterone
Description
Overview of C19 Steroids and Androgens
C19 steroids are a class of steroid hormones characterized by a 19-carbon core structure. nih.gov They serve as the foundational molecules for androgens, which are the primary male sex hormones, although they are present and have important functions in both males and females. immunotech.cz The principal and most well-known androgen is testosterone (B1683101). immunotech.cz Androgens are responsible for the development of male secondary sexual characteristics and the masculinization of the genital tract. immunotech.cz They also play a crucial role in maintaining muscle bulk, bone mass, and libido. immunotech.cz Beyond their androgenic functions, these steroids also serve as precursors for the synthesis of estrogens, the primary female sex hormones. immunotech.cz Other significant androgens include dihydrotestosterone (B1667394) (DHT), dehydroepiandrosterone (B1670201) (DHEA), and androstenedione (B190577). immunotech.cz While testosterone and DHT are considered the most potent androgens in humans, DHEA and androstenedione are weaker androgens that can be converted to more potent forms in peripheral tissues. immunotech.cznih.gov
Historical Context of 11β-Hydroxytestosterone Research
The existence of 11-oxygenated C19 steroids has been known for decades, with initial discoveries dating back to the mid-20th century. In the late 1950s, 11β-hydroxyandrostenedione (11OHA4) was identified as a product of human adrenal steroidogenesis. oup.com Subsequently, in the 1960s, research on salmon plasma led to the isolation of 11-ketotestosterone (B164220) (11KT) and 11β-hydroxytestosterone (11OHT). nih.govkarger.com These compounds were recognized as the major androgens in teleost fish, playing a critical role in sexual maturation and behavior. nih.govkarger.com
Despite their early identification, 11-oxygenated androgens, including 11β-hydroxytestosterone, were largely considered irrelevant in human physiology for many years. oup.com The focus of androgen research remained heavily on testosterone and dihydrotestosterone. oup.com However, with the advent of more sensitive detection methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), there has been a renewed interest in these compounds. escholarship.orgresearchgate.net Recent research has revealed that 11β-hydroxytestosterone is not merely a minor metabolite but a key intermediate in a significant adrenal androgen production pathway. wikipedia.orgnih.gov This has led to a re-evaluation of the androgen pool, especially in conditions of androgen excess and in specific populations like women and children. nih.govrcsi.com
Positioning of 11β-Hydroxytestosterone within Complex Steroidogenic Networks
11β-Hydroxytestosterone is an endogenous steroid that occupies a unique position in the intricate web of steroid biosynthesis. wikipedia.org It is primarily synthesized in the adrenal glands, specifically through the action of the enzyme cytochrome P450 11β-hydroxylase (CYP11B1). nih.govwikipedia.org This enzyme, located in the mitochondrial inner membrane of the adrenal cortex, catalyzes the hydroxylation of testosterone at the 11β-position. wikipedia.orgwikipedia.org The expression of CYP11B1 is almost exclusive to the adrenal gland in primates, meaning the production of 11β-hydroxytestosterone is predominantly under the control of the hypothalamic-pituitary-adrenal (HPA) axis via adrenocorticotropic hormone (ACTH). escholarship.orgoup.combioscientifica.com
While CYP11B1 can directly convert testosterone to 11β-hydroxytestosterone, a more significant pathway for the formation of 11-oxygenated androgens begins with the 11β-hydroxylation of androstenedione to form 11β-hydroxyandrostenedione (11OHA4). oup.comnih.gov 11OHA4 is a major steroid product of the human adrenal gland. oup.comnih.gov 11β-hydroxytestosterone can then be formed in peripheral tissues from 11OHA4. researchgate.net
Once formed, 11β-hydroxytestosterone has several metabolic fates. It has weak androgenic activity itself due to the 11β-hydroxyl group, which lessens its affinity for the androgen receptor. wikipedia.org However, it serves as a crucial precursor to more potent androgens. wikipedia.org In peripheral tissues, 11β-hydroxytestosterone can be metabolized by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) to 11-ketotestosterone (11KT), a significantly more potent androgen. karger.comwikipedia.org It can also be converted by 5α-reductase to 11β-hydroxydihydrotestosterone (11OHDHT). wikipedia.org The pathway from adrenal precursors to potent androgens like 11KT in peripheral tissues represents a significant departure from the traditional view of androgen synthesis, which centered on testicular production of testosterone and its conversion to DHT. wikipedia.org
In teleost fish, the steroidogenic network involving 11β-hydroxytestosterone is even more prominent. In these species, it is a key intermediate in the testicular synthesis of 11-ketotestosterone, which is the principal androgen. oup.comebi.ac.uk The pathway involves the conversion of testosterone to 11β-hydroxytestosterone by 11β-hydroxylase, followed by the conversion of 11β-hydroxytestosterone to 11-ketotestosterone by 11β-hydroxysteroid dehydrogenase. oup.comresearchgate.net
Interactive Data Table: Key Enzymes in 11β-Hydroxytestosterone Metabolism
| Enzyme | Action | Location | Substrate(s) | Product(s) |
| CYP11B1 | 11β-hydroxylation | Adrenal Gland | Testosterone, Androstenedione | 11β-Hydroxytestosterone, 11β-Hydroxyandrostenedione |
| 11βHSD2 | Oxidation | Peripheral Tissues | 11β-Hydroxytestosterone | 11-Ketotestosterone |
| 5α-reductase | 5α-reduction | Peripheral Tissues | 11β-Hydroxytestosterone | 11β-Hydroxydihydrotestosterone |
Interactive Data Table: Comparative Androgenic Activity
| Compound | Relative Androgenic Potency |
| Dihydrotestosterone (DHT) | Very High |
| Testosterone | High |
| 11-Ketotestosterone (11KT) | High |
| 11β-Hydroxytestosterone | Weak |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-17,21-22H,3-8,10H2,1-2H3/t13-,14-,15-,16-,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDZGFAYWGWSJK-SLMGBJJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939454 | |
| Record name | 11beta-Hydroxytestosterone | |
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Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1816-85-9 | |
| Record name | 11β-Hydroxytestosterone | |
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| Record name | 11-Hydroxytestosterone | |
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| Record name | MLS002638245 | |
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| Record name | 11beta-Hydroxytestosterone | |
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| Record name | 11β-Hydroxytestosterone | |
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| Record name | 11.BETA.-HYDROXYTESTOSTERONE | |
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Biosynthesis of 11β Hydroxytestosterone
Enzymatic Pathways and Key Enzymes
The biosynthesis of 11β-hydroxytestosterone is dependent on a mitochondrial enzyme system. This system is responsible for the precise addition of a hydroxyl group to the steroid molecule.
The central enzyme in the synthesis of 11β-hydroxytestosterone is Cytochrome P450 11β-hydroxylase, also known as CYP11B1. oup.comnih.gov This enzyme is a member of the cytochrome P450 superfamily and is encoded by the CYP11B1 gene. wikipedia.orgwikipedia.org CYP11B1 is a mitochondrial monooxygenase that catalyzes the 11β-hydroxylation of androgens, such as testosterone (B1683101) and androstenedione (B190577). nih.govmdpi.com This reaction involves the insertion of a hydroxyl group at the 11β position of the steroid nucleus. researchgate.net While CYP11B1's primary role is in the conversion of 11-deoxycortisol to cortisol, it also demonstrates activity with other steroid substrates. wikipedia.orgwikipedia.orgnih.gov The enzyme exhibits medium activity in converting testosterone to 11β-hydroxytestosterone. wikipedia.org
| Substrate | Product | Enzyme Activity |
|---|---|---|
| 11-deoxycortisol | Cortisol | Strong |
| 11-deoxycorticosterone | Corticosterone | Strong |
| Testosterone | 11β-Hydroxytestosterone | Medium |
| Androstenedione | 11β-Hydroxyandrostenedione | Medium |
| Progesterone (B1679170) | 11β-Hydroxyprogesterone | Medium |
| 17α-Hydroxyprogesterone | 21-Deoxycortisol | Medium |
This table is based on information from a study on the catalytic activities of the CYP11B1 isozyme. wikipedia.org
The catalytic function of CYP11B1 is dependent on an electron transfer system. wikipedia.org This system is composed of three components: NADPH, adrenodoxin (B1173346) reductase, and adrenodoxin. nih.govproteopedia.orgendocrine-abstracts.org Adrenodoxin reductase, a flavoprotein, accepts electrons from NADPH. proteopedia.org These electrons are then transferred to adrenodoxin, a [2Fe-2S] iron-sulfur protein. nih.govproteopedia.org Reduced adrenodoxin then donates the electron to CYP11B1, which activates molecular oxygen for the hydroxylation of the steroid substrate. researchgate.netnih.gov This entire process occurs within the mitochondria. nih.govproteopedia.org
Primary Precursors and Substrate Specificity
11β-hydroxytestosterone is synthesized from existing androgen precursors. The specificity of the CYP11B1 enzyme determines which of these precursors are most efficiently converted.
Testosterone serves as a direct precursor for the biosynthesis of 11β-hydroxytestosterone. wikipedia.orgnih.govmdpi.comrupahealth.com The CYP11B1 enzyme catalyzes the hydroxylation of testosterone at the 11β-position to form 11β-hydroxytestosterone. wikipedia.org Studies have shown that when human adrenal tissue is incubated with testosterone, 11β-hydroxytestosterone is the predominant metabolite formed. nih.gov
Androstenedione is another key precursor in the formation of 11-oxygenated androgens. nih.govoup.comnih.govmdpi.comrupahealth.com CYP11B1 converts androstenedione to 11β-hydroxyandrostenedione (11OHA4). oup.comnih.govresearchgate.net This compound can then be further metabolized. While not a direct conversion to 11β-hydroxytestosterone, this pathway is significant as 11OHA4 is a major adrenal product. nih.gov In some tissues, 11β-hydroxyandrostenedione can be converted to 11β-hydroxytestosterone. oup.com
| Precursor | Enzyme | Primary Product |
|---|---|---|
| Testosterone | CYP11B1 | 11β-Hydroxytestosterone |
| Androstenedione | CYP11B1 | 11β-Hydroxyandrostenedione |
Anatomical and Cellular Sites of Formation
The synthesis of 11β-hydroxytestosterone is localized to specific tissues and cellular compartments. The expression of CYP11B1 is the primary determinant of where this steroid is produced.
The adrenal glands are the principal site of 11β-hydroxytestosterone production in humans. wikipedia.orgnih.gov Specifically, the CYP11B1 enzyme is expressed in the zona fasciculata and zona reticularis of the adrenal cortex. nih.govrupahealth.com While some studies have suggested that 11-oxygenated androgens could be produced in the gonads, the expression of CYP11B1 in the testes and ovaries is considered negligible compared to its expression in the adrenal glands. oup.com At a cellular level, the synthesis occurs within the mitochondria, as CYP11B1 is a mitochondrial enzyme. wikipedia.orgwikipedia.org
An in-depth examination of 11β-Hydroxytestosterone reveals its intricate biosynthetic pathways within the human body, primarily orchestrated by specific enzymes in the adrenal glands and supplemented by extra-adrenal mechanisms. The regulation of its synthesis is tightly controlled by the endocrine system, highlighting its role in androgen metabolism.
The creation of 11β-Hydroxytestosterone is a multi-faceted process occurring in both adrenal and other tissues.
Adrenal Gland Biosynthesis (Zona Reticularis, Zona Fasciculata)
The primary site for the production of 11β-Hydroxytestosterone is the adrenal cortex, specifically within the zona reticularis and zona fasciculata. rupahealth.comnih.govnih.gov The key enzyme in this process is Cytochrome P450 11β-hydroxylase (CYP11B1), a mitochondrial enzyme. rupahealth.comnih.govfrontiersin.org This enzyme facilitates the 11β-hydroxylation of testosterone, converting it into 11β-Hydroxytestosterone. rupahealth.comnih.gov CYP11B1 is also responsible for the final step in cortisol synthesis. rupahealth.commedlineplus.gov The expression of CYP11B1 in these specific zones of the adrenal gland underscores the adrenal origin of this androgen. nih.govresearchgate.net
Extra-Adrenal Formation (e.g., Hepatic Microsomal Enzymes, Microbial Transformation)
Beyond the adrenal glands, the formation of 11β-Hydroxytestosterone has been identified in other tissues. The liver, in particular, contributes to its synthesis through the action of hepatic microsomal enzymes. drugbank.combohrium.com Studies have shown that Cytochrome P450 3A4 (CYP3A4) is the main enzyme responsible for the 11β-hydroxylation of testosterone in human liver microsomes, with minor contributions from CYP2C9 and CYP2C19. drugbank.com This hepatic pathway represents a previously unrecognized extra-adrenal metabolic route for the compound. drugbank.combohrium.com
Additionally, microbial transformation presents another avenue for the production of hydroxylated androgens. Certain microorganisms, such as Aspergillus ochraceus, are capable of hydroxylating steroid compounds. nih.gov While the direct microbial transformation to 11β-Hydroxytestosterone is a subject of ongoing research, the principle of microbial steroid hydroxylation is well-established. For instance, Nectria haematococca contains a cytochrome P-450 11α-hydroxylase that metabolizes steroids. nih.gov
Regulation of Biosynthetic Enzymes
The synthesis of 11β-Hydroxytestosterone is meticulously regulated through hormonal and transcriptional controls of the key enzyme, CYP11B1.
Adrenocorticotropic Hormone (ACTH) Mediation of CYP11B1 Expression
The expression of the CYP11B1 gene is under the direct control of Adrenocorticotropic Hormone (ACTH). medlineplus.govendocrine-abstracts.orgnih.govnih.gov ACTH, released from the pituitary gland, stimulates the transcription of the CYP11B1 gene in the adrenal cortex. medlineplus.govnih.govbioscientifica.com This stimulation leads to an increased production of the CYP11B1 enzyme, thereby enhancing the conversion of testosterone to 11β-Hydroxytestosterone. frontiersin.orgwikipedia.org This regulatory mechanism is a crucial part of the hypothalamic-pituitary-adrenal (HPA) axis. oup.com
Transcriptional Regulation by Steroidogenic Factors (e.g., SF-1, cAMP Response Element-Binding Protein)
At the molecular level, the transcription of the CYP11B1 gene is governed by several steroidogenic transcription factors. Steroidogenic factor-1 (SF-1) is a key regulator that is required for maximal basal and cAMP-stimulated transcription of hCYP11B1. nih.govscispace.com
Furthermore, the cAMP signaling pathway, activated by ACTH, plays a vital role. frontiersin.org This pathway involves the cAMP response element-binding protein (CREB) and related factors like activating transcription factor-1 (ATF-1) and ATF-2. nih.govoup.comtandfonline.com An element resembling a consensus cAMP response element (CRE) in the CYP11B1 gene's promoter region is essential for its induction by cAMP. nih.govoup.com Studies have indicated that the ATF-2 complex, in particular, binds to this region and is crucial for the transcriptional activation of CYP11B1. nih.govtandfonline.com
Table 1: Key Enzymes and Their Roles in 11β-Hydroxytestosterone Biosynthesis
| Enzyme | Location | Substrate | Product |
|---|---|---|---|
| CYP11B1 | Adrenal Cortex (Zona Reticularis & Fasciculata) | Testosterone | 11β-Hydroxytestosterone |
| CYP3A4 | Liver (Microsomes) | Testosterone | 11β-Hydroxytestosterone |
| CYP2C9 | Liver (Microsomes) | Testosterone | 11β-Hydroxytestosterone (minor) |
| CYP2C19 | Liver (Microsomes) | Testosterone | 11β-Hydroxytestosterone (minor) |
Table 2: Regulatory Factors of CYP11B1 Expression
| Factor | Type | Function |
|---|---|---|
| ACTH | Hormone | Stimulates CYP11B1 gene expression |
| SF-1 | Transcription Factor | Required for maximal basal and cAMP-stimulated transcription |
| CREB/ATF | Transcription Factors | Mediate cAMP-induced transcription of CYP11B1 |
Metabolism and Subsequent Transformations of 11β Hydroxytestosterone
Conversion to 11-Ketotestosterone (B164220) (11-KT)
A primary metabolic pathway for 11β-hydroxytestosterone is its oxidation to 11-ketotestosterone (11-KT), a potent androgen. wikipedia.orgfrontiersin.org This conversion is a crucial step in the C11-oxygenated androgen synthesis pathway, transforming a weak androgen into a molecule with significant biological activity. nih.gov
The conversion of 11β-hydroxytestosterone to 11-ketotestosterone is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). frontiersin.orgnih.govbioscientifica.com This enzyme facilitates the oxidation of the 11β-hydroxyl group on the steroid nucleus, yielding an 11-keto group. researchgate.net Studies have demonstrated that 11β-HSD2 exhibits significant activity towards 11β-hydroxytestosterone, favoring the production of 11-ketotestosterone. nih.govresearchgate.net This catalytic activity is pivotal in generating potent androgens in various physiological and pathophysiological contexts. nih.gov
The enzymatic reaction is a key control point in the C11-oxygenated androgen pathway. While 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can catalyze the reverse reaction, converting 11-ketotestosterone back to 11β-hydroxytestosterone, the forward reaction by 11β-HSD2 is a dominant process in specific tissues, leading to the accumulation of the more potent 11-ketotestosterone. oup.comoup.com
The expression of 11β-HSD2 is highly tissue-specific, which dictates the localized conversion of 11β-hydroxytestosterone to 11-ketotestosterone. oup.com This enzyme is abundantly expressed in mineralocorticoid target tissues such as the kidney, colon, and salivary glands. researchgate.netmdpi.com The kidney is a primary site of HSD11B2 gene expression and, consequently, a major location for the conversion of adrenal-derived 11β-hydroxytestosterone to 11-ketotestosterone. oup.com
Beyond these classic mineralocorticoid tissues, 11β-HSD2 expression has been identified in other locations, including the gonads and, at lower levels, the liver. nih.gov In the context of prostate cancer, the expression of 11β-HSD2 in prostate tissue allows for the local production of 11-ketotestosterone, which can fuel tumor growth. wikipedia.orgnih.gov This tissue-specific metabolism highlights the importance of peripheral androgen synthesis in maintaining androgen levels and activity in specific cellular environments.
Table 1: Tissue-Specific Expression of 11β-HSD2 and its Role in 11β-Hydroxytestosterone Metabolism
| Tissue | Relative Expression of 11β-HSD2 | Metabolic Outcome for 11β-Hydroxytestosterone | Reference(s) |
| Kidney | High | Efficient conversion to 11-Ketotestosterone. oup.com | researchgate.netoup.commdpi.com |
| Colon | High | Conversion to 11-Ketotestosterone. | mdpi.com |
| Salivary Glands | High | Conversion to 11-Ketotestosterone. | mdpi.com |
| Gonads | Moderate | Potential for local 11-Ketotestosterone production. | nih.gov |
| Liver | Moderate | Contributes to the overall metabolism of 11-oxygenated androgens. | nih.gov |
| Prostate (including cancerous tissue) | Variable (can be upregulated in cancer) | Local production of 11-Ketotestosterone, contributing to androgen-dependent growth. wikipedia.org | wikipedia.orgnih.gov |
Formation of 11β-Hydroxydihydrotestosterone (11OHDHT)
In addition to its conversion to 11-ketotestosterone, 11β-hydroxytestosterone can also undergo 5α-reduction to form 11β-hydroxydihydrotestosterone (11OHDHT). wikipedia.org
The enzyme 5α-reductase, which is responsible for the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), also acts on 11β-hydroxytestosterone. wikipedia.orgmdpi.com Both isoforms of 5α-reductase, SRD5A1 and SRD5A2, can catalyze the 5α-reduction of 11β-hydroxytestosterone to produce 11β-hydroxydihydrotestosterone (11OHDHT). mdpi.com While 11OHDHT is considered to have androgenic activity, it is less potent than 11-ketotestosterone. bioscientifica.com The in vivo concentrations of 11OHDHT are thought to be relatively low. bioscientifica.com
Integration into the C11-Oxygenated Androgen Pathway
11β-Hydroxytestosterone is a central intermediate in the C11-oxygenated androgen pathway, a series of metabolic conversions that produce a range of androgens with an oxygen function at the C11 position. wikipedia.orgfrontiersin.org
The C11-oxygenated androgen pathway provides an alternative route for the production of potent androgens, challenging the traditional view that testosterone and DHT are the exclusive drivers of androgenic effects in humans. wikipedia.org Within this pathway, 11β-hydroxytestosterone serves as a direct precursor to 11-ketotestosterone through the action of 11β-HSD2. wikipedia.orgfrontiersin.org
Furthermore, the metabolic products of 11β-hydroxytestosterone can be further transformed. For instance, 11-ketotestosterone can be 5α-reduced to form 11-ketodihydrotestosterone (B1662675) (11-KDHT), another potent androgen. bioscientifica.commedchemexpress.com In some cellular contexts, such as prostate cancer cells, 11β-hydroxytestosterone can be metabolized to both 11-ketotestosterone and 11-ketodihydrotestosterone. wikipedia.orgmedchemexpress.com This highlights the role of 11β-hydroxytestosterone as a key node in a network of reactions that fine-tune androgen activity in specific tissues.
Interconversion with Other 11-Oxygenated Steroids (e.g., 11-ketoandrostenedione, 11β-hydroxyandrostenedione)
11β-hydroxytestosterone (11OHT) is an active participant in a network of metabolic conversions involving other 11-oxygenated steroids. nih.gov Its transformations are primarily governed by the activity of specific enzymes that facilitate its interconversion with related compounds. A critical conversion is the oxidation of 11OHT to 11-ketotestosterone (11KT), a more potent androgen. bioscientifica.comresearchgate.net This reaction is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2). bioscientifica.comresearchgate.netresearchgate.net This conversion primarily occurs in peripheral tissues, such as the kidneys. bioscientifica.comresearchgate.netresearchgate.net
Conversely, the reverse reaction, the reduction of 11KT back to the less potent 11OHT, is also a key metabolic step. oup.comoup.com This inactivation is catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1), an enzyme found in glucocorticoid target tissues like adipose tissue and the liver. bioscientifica.comoup.comoup.com This bidirectional conversion between 11OHT and 11KT, mediated by HSD11B1 and HSD11B2, represents a significant control mechanism for regulating the local activity of potent 11-oxygenated androgens. bham.ac.uk
Furthermore, 11OHT can be interconverted with its C19 steroid precursor, 11β-hydroxyandrostenedione (11OHA4). 11OHT is principally formed from 11OHA4 through the action of 17β-hydroxysteroid dehydrogenase enzymes. nih.gov Conversely, oxidative 17β-hydroxysteroid dehydrogenases can catalyze the conversion of 11OHT back to 11OHA4. oup.com
Table 1: Key Interconversions of 11β-Hydroxytestosterone
| Starting Compound | Enzyme | Resulting Compound | Primary Tissue Location | Reference(s) |
| 11β-Hydroxytestosterone (11OHT) | 11β-HSD Type 2 | 11-Ketotestosterone (11KT) | Kidneys, Peripheral Tissues | bioscientifica.comresearchgate.netresearchgate.net |
| 11-Ketotestosterone (11KT) | 11β-HSD Type 1 | 11β-Hydroxytestosterone (11OHT) | Adipose Tissue, Liver | oup.comoup.com |
| 11β-Hydroxyandrostenedione (11OHA4) | 17β-HSD | 11β-Hydroxytestosterone (11OHT) | Adrenals | nih.gov |
| 11β-Hydroxytestosterone (11OHT) | 17β-HSD (oxidative) | 11β-Hydroxyandrostenedione (11OHA4) | Peripheral Tissues | oup.com |
Peripheral Tissue Metabolism and Local Steroid Activation
While the adrenal glands are the primary source of 11-oxygenated androgen precursors, the subsequent activation and modulation of these steroids occur predominantly in peripheral tissues. nih.gov This process of local, or "intracrine," metabolism allows tissues to fine-tune their androgenic environment. Key enzymes located in tissues such as adipose, kidney, and prostate play a crucial role in converting circulating precursors into potent androgens or inactivating them. bioscientifica.comoup.com
Role of HSD11B1 in Peripheral Tissues
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1) is a significant regulator of 11-oxygenated androgen activity in peripheral tissues, particularly in adipose tissue. bham.ac.ukbirmingham.ac.uk Its primary role in this context is the inactivation of the potent androgen 11-ketotestosterone (11KT) by converting it back to the much less potent 11β-hydroxytestosterone (11OHT). oup.comnih.govoup.com This function is considered a protective mechanism that shields the androgen receptor (AR) from excessive activation. nih.govoup.com
Research has shown that HSD11B1 and the key androgen-activating enzyme, aldo-keto reductase 1C3 (AKR1C3), are often co-expressed in peripheral tissues. sun.ac.za In these tissues, HSD11B1 modulates the biosynthesis of 11KT in two ways: it competes with AKR1C3 for their common substrate, 11-ketoandrostenedione (11KA4), and it converts any 11KT that is formed into 11OHT. bham.ac.uk The ratio of HSD11B1 to AKR1C3 expression in a tissue is a critical determinant of the local androgenic output. bham.ac.uk Studies using selective HSD11B1 inhibitors have confirmed this role; inhibiting HSD11B1 in human adipose tissue and in clinical studies leads to a significant increase in the production and circulating levels of 11KT. birmingham.ac.uknih.gov
Contribution of Aldo-Keto Reductase 1C3 (AKR1C3)
Aldo-keto reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5, is a pivotal enzyme in the peripheral activation of androgens. researchgate.net In the 11-oxygenated androgen pathway, AKR1C3 catalyzes the conversion of 11-ketoandrostenedione (11KA4) into the potent androgen 11-ketotestosterone (11KT). oup.com This activation step occurs in androgen target tissues that express AKR1C3, such as adipose tissue and the prostate. oup.comoup.com
Notably, the conversion of 11β-hydroxyandrostenedione (11OHA4) to 11KA4 by HSD11B2 is an essential prerequisite for this activation, as 11OHA4 itself is not a substrate for AKR1C3. oup.comoup.com This makes the activity of HSD11B2 in tissues like the kidney a critical gateway for the entire pathway. oup.com Furthermore, research indicates that the catalytic efficiency of AKR1C3 is significantly greater—by as much as eight-fold—for the conversion of 11KA4 to 11KT than for the conversion of the classic androgen precursor androstenedione (B190577) to testosterone. nih.govsun.ac.za This preference underscores the importance of the 11-oxygenated pathway in tissues where AKR1C3 is highly expressed. sun.ac.za
Table 2: Key Enzymes in Peripheral Metabolism of 11β-Hydroxytestosterone and Related Steroids
| Enzyme | Gene | Primary Function in 11-oxy Pathway | Substrate(s) | Product(s) | Reference(s) |
| 11β-HSD Type 1 | HSD11B1 | Inactivates 11KT, competes for 11KA4 | 11-Ketotestosterone (11KT), 11-Ketoandrostenedione (11KA4) | 11β-Hydroxytestosterone (11OHT), 11β-Hydroxyandrostenedione (11OHA4) | oup.combham.ac.ukbirmingham.ac.uk |
| 11β-HSD Type 2 | HSD11B2 | Activates 11-oxy pathway precursor | 11β-Hydroxyandrostenedione (11OHA4), 11β-Hydroxytestosterone (11OHT) | 11-Ketoandrostenedione (11KA4), 11-Ketotestosterone (11KT) | researchgate.netoup.com |
| Aldo-Keto Reductase 1C3 | AKR1C3 | Activates potent androgen 11KT | 11-Ketoandrostenedione (11KA4) | 11-Ketotestosterone (11KT) | oup.comnih.gov |
Investigations into the "Backdoor" Pathway Involving 11β-Hydroxytestosterone
The "backdoor" pathway traditionally refers to an alternative route of dihydrotestosterone (DHT) synthesis that bypasses testosterone as an intermediate. wikipedia.orgnih.gov Investigations into whether 11β-hydroxytestosterone or other 11-oxygenated steroids are involved in similar alternative pathways have yielded several proposals.
Current research suggests that of the major 11-oxygenated androgens, it is 11-ketodihydrotestosterone (11KDHT), not 11-ketotestosterone (11KT), that can be biosynthesized via a backdoor route. wikipedia.org One proposed alternative pathway involves the conversion of 11β-hydroxyandrostenedione (11OHA4) to 11β-hydroxy-5α-androstanedione, which is then metabolized to 11β-hydroxydihydrotestosterone (11OHDHT). researchgate.netnih.gov
Another area of investigation is the "C11-oxy C21 backdoor pathway". researchgate.net This route suggests that adrenal C21 steroid precursors, such as 11β-hydroxyprogesterone (11OHP4), can be metabolized in peripheral tissues like the prostate, which express the necessary backdoor pathway enzymes, to ultimately yield C19 androgens. researchgate.netsun.ac.za It has also been proposed that the 5α-reduced metabolites of 11KT could be converted back to the potent androgen 11KDHT in a process that mirrors the classic backdoor pathway. bioscientifica.com These investigations highlight the potential for adrenal precursors to contribute to the androgen pool in specific tissues through complex, alternative metabolic routes. researchgate.netsun.ac.za
Biological Activities and Mechanistic Understanding of 11β Hydroxytestosterone
Androgen Receptor Interaction and Transcriptional Modulation
The biological effects of androgens are mediated through their binding to and activation of the androgen receptor (AR), a ligand-activated transcription factor that regulates gene expression. sun.ac.zaresearchgate.net The interaction of 11β-hydroxytestosterone with the AR is characterized by a lower affinity and consequently weaker transcriptional activation compared to classical androgens.
The presence of the 11β-hydroxyl group on the steroid backbone significantly reduces the binding affinity of 11β-hydroxytestosterone for the androgen receptor when compared to testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). wikipedia.org This reduced affinity means that 11β-hydroxytestosterone is a weak agonist of the AR. wikipedia.orgsemanticscholar.org One study assessing antiserum cross-reactivity, which can indicate binding specificity, found that 11β-hydroxytestosterone showed only a minor cross-reaction of 3.8% with a high-affinity testosterone antiserum. ebi.ac.uk Its androgenic activity is considered weak, and it is primarily recognized as a precursor to more potent molecules. wikipedia.orgjst.go.jp
| Compound | Relative Androgen Receptor Binding |
| 11β-Hydroxytestosterone | Weak wikipedia.org |
| Testosterone | Strong |
| Dihydrotestosterone (DHT) | Very Strong sun.ac.za |
This table provides a qualitative comparison of the binding affinity of 11β-Hydroxytestosterone to the androgen receptor relative to classical androgens.
Consistent with its lower binding affinity, 11β-hydroxytestosterone is a less potent inducer of AR-mediated gene transcription. However, its primary importance in modulating gene expression lies in its role as a precursor. oup.com In tissues expressing appropriate enzymes, 11β-hydroxytestosterone is converted to 11-ketotestosterone (B164220) (11KT), a much more potent androgen. bioscientifica.comnih.gov This metabolite, 11KT, effectively binds to and activates the androgen receptor, leading to the transcription of androgen-dependent genes and stimulating androgen-dependent processes like cell growth in prostate cancer cell lines. oup.combioscientifica.comoup.com Therefore, the significant downstream gene expression effects associated with the C11-oxy pathway are primarily driven by the metabolites of 11β-hydroxytestosterone, rather than by the compound itself. oup.combioscientifica.com
Comparative Androgenic Potency relative to Testosterone and Dihydrotestosterone
The androgenic potency of 11β-hydroxytestosterone is markedly lower than that of the classical androgens, testosterone and dihydrotestosterone. wikipedia.orgsemanticscholar.org In vitro reporter assays have confirmed that the androgenic activity of 11OHT is significantly less than that of testosterone and its more potent metabolite, 11KT. jst.go.jpbiorxiv.org Studies consistently characterize 11β-hydroxytestosterone as a "weak" or "low potent" androgen. wikipedia.orgsemanticscholar.orgresearchgate.net
In contrast, its metabolic products, 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (B1662675) (11KDHT), are highly potent androgens. researchgate.net The androgenic activity of 11KT is comparable to that of testosterone, while 11KDHT is a potent androgen similar to DHT. researchgate.netjst.go.jpmdpi.com The 5α-reduced metabolite of 11OHT, 11β-hydroxydihydrotestosterone (11OHDHT), also possesses androgenic activity, though it is less potent than 11KT. bioscientifica.com
Table: Comparative Androgenic Potency The following table presents the relative androgenic potency of various C19 steroids, measured by the induction of androgen receptor activation relative to dihydrotestosterone (DHT).
| Compound | Relative Androgenic Potency (% of DHT at 1 nmol) |
| Dihydrotestosterone (DHT) | 100% |
| 11β-Hydroxytestosterone (11OHT) | 10% |
| Testosterone (T) | 61% |
| 11-Ketotestosterone (11KT) | 67% |
| 11-Ketodihydrotestosterone (11KDHT) | 129% |
Data sourced from Storbeck et al. 2013, as cited in nih.gov. This interactive table allows for a direct comparison of the androgenic activities.
Role as a Precursor to Biologically Potent Androgens in Steroidogenesis
Perhaps the most significant biological function of 11β-hydroxytestosterone is its role as an intermediate in the biosynthesis of potent C11-oxygenated androgens. wikipedia.orgfrontiersin.org This pathway has emerged as a crucial source of active androgens, particularly in certain clinical contexts like castration-resistant prostate cancer. wikipedia.orgnih.gov
The synthesis of 11β-hydroxytestosterone occurs primarily in the adrenal glands. wikipedia.orgsemanticscholar.org The enzyme cytochrome P450 11β-hydroxylase (CYP11B1), which is expressed in the adrenal cortex, catalyzes the 11β-hydroxylation of testosterone to form 11β-hydroxytestosterone. wikipedia.orgresearchgate.netfrontiersin.orgresearchgate.net
Once formed, 11β-hydroxytestosterone serves as a substrate for other enzymes, leading to the production of more powerful androgens:
Conversion to 11-Ketotestosterone (11KT): In peripheral tissues, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) converts 11β-hydroxytestosterone into 11-ketotestosterone (11KT). wikipedia.orgbioscientifica.comnih.govfrontiersin.org 11KT is a potent androgen with activity comparable to testosterone. bioscientifica.combiorxiv.org
Conversion to 11β-Hydroxydihydrotestosterone (11OHDHT): 11β-hydroxytestosterone can also be metabolized by 5α-reductase to form 11β-hydroxydihydrotestosterone (11OHDHT), another bioactive androgen. wikipedia.orgbioscientifica.com
This metabolic pathway underscores that while 11β-hydroxytestosterone itself is a weak androgen, it is a critical stepping stone for the production of highly active androgens that contribute significantly to the body's total androgen pool. wikipedia.orgoup.com
Table: Steroidogenic Pathway of 11β-Hydroxytestosterone
| Precursor | Enzyme | Product | Relative Androgenic Potency |
| Testosterone | CYP11B1 | 11β-Hydroxytestosterone (11OHT) | Weak wikipedia.orgsemanticscholar.org |
| 11β-Hydroxytestosterone (11OHT) | HSD11B2 | 11-Ketotestosterone (11KT) | Potent (similar to Testosterone) researchgate.netbioscientifica.com |
| 11β-Hydroxytestosterone (11OHT) | 5α-reductase | 11β-Hydroxydihydrotestosterone (11OHDHT) | Active (less than 11KT) bioscientifica.com |
| 11-Ketotestosterone (11KT) | 5α-reductase | 11-Ketodihydrotestosterone (11KDHT) | Very Potent (similar to DHT) wikipedia.orgresearchgate.net |
This interactive table illustrates the key metabolic conversions involving 11β-Hydroxytestosterone and the relative potency of the resulting androgens.
Enzymology and Molecular Characterization of Enzymes Involved in 11β Hydroxytestosterone Metabolism
Cytochrome P450 11β-Hydroxylase (CYP11B1)
CYP11B1, also known as steroid 11β-hydroxylase, is a mitochondrial enzyme that plays a critical role in the adrenal synthesis of glucocorticoids and, notably, in the 11β-hydroxylation of androgens. genecards.orgnih.gov
The CYP11B1 gene is located on human chromosome 8q24.3. wikipedia.org It is closely linked to the CYP11B2 gene, which encodes aldosterone (B195564) synthase. wikipedia.org The two genes are situated in tandem and share a high degree of sequence homology, with approximately 95% identity in their coding regions and 90% in introns. ahajournals.org The CYP11B1 gene itself spans about 7,000 base pairs and is composed of 9 exons. wikipedia.orgahajournals.org
Expression of CYP11B1 is highly specific and predominantly localized to the zona fasciculata and zona reticularis of the adrenal cortex. genecards.orgnih.gov Its expression is primarily regulated by the adrenocorticotropic hormone (ACTH). ahajournals.org While robustly expressed in the adrenal glands, its expression in the gonads is considered negligible in humans. nih.gov In addition to the adrenal glands, expression has also been noted in other tissues, though at much lower levels. genecards.orgproteinatlas.org
CYP11B1 is a member of the cytochrome P450 superfamily of monooxygenases, which are characterized by a heme-containing active site. genecards.org The enzyme is located on the inner mitochondrial membrane. genecards.orgnih.gov The three-dimensional structure of CYP11B1 reveals a substrate-binding pocket shaped to accommodate steroid molecules. The I-helix of the enzyme is a critical component of the active site and contains hydrophobic amino acids that are crucial for substrate binding and recognition. oup.com
The catalytic activity of CYP11B1 involves the hydroxylation of steroids at the 11β position. This reaction requires electrons, which are supplied by a mitochondrial electron transport system involving adrenodoxin (B1173346). researchgate.net Studies involving mutations have shown that specific amino acid residues are critical for maintaining the enzyme's structural integrity and catalytic function. oup.comresearchgate.net For instance, mutations can severely reduce or completely abolish the enzyme's ability to convert substrates like 11-deoxycortisol to cortisol. researchgate.net The enzyme's structure allows it to efficiently hydroxylate substrates such as androstenedione (B190577) and testosterone (B1683101) to produce 11β-hydroxyandrostenedione and 11β-hydroxytestosterone, respectively. researchgate.net
Despite their high genetic homology and shared chromosomal location, CYP11B1 and CYP11B2 have distinct and crucial differences in their catalytic functions. wikipedia.orgahajournals.org CYP11B1 functions almost exclusively as a steroid 11β-hydroxylase, catalyzing the final step in cortisol synthesis. ahajournals.orgnih.gov In contrast, CYP11B2 (aldosterone synthase) is a trifunctional enzyme that performs 11β-hydroxylation, followed by 18-hydroxylation and 18-oxidation, to synthesize aldosterone from deoxycorticosterone. wikipedia.orgahajournals.org
While both enzymes can use 11-deoxycortisol and deoxycorticosterone as substrates for 11β-hydroxylation, CYP11B1 is significantly more efficient in this role. nih.gov CYP11B2, on the other hand, possesses the unique ability for subsequent modifications at the C18 position, a capacity that CYP11B1 lacks almost entirely. nih.govresearchgate.net Research has shown that CYP11B1 has minimal 18-hydroxylase activity and no detectable 18-oxidase activity. nih.gov
Regarding androgen substrates, CYP11B1 readily converts androstenedione, whereas the conversion by CYP11B2 is negligible. researchgate.net However, both enzymes are capable of converting testosterone to 11β-hydroxytestosterone. researchgate.net The structural differences that dictate this functional divergence are subtle, involving specific amino acid substitutions that alter the active site and potentially the egress channel for reaction intermediates. researchgate.netnih.gov These differences ensure the specific production of cortisol by CYP11B1 in the zona fasciculata and aldosterone by CYP11B2 in the zona glomerulosa of the adrenal cortex. ahajournals.org
Table 1: Comparison of CYP11B1 and CYP11B2
| Feature | CYP11B1 (11β-Hydroxylase) | CYP11B2 (Aldosterone Synthase) |
|---|---|---|
| Gene Location | Chromosome 8q24.3 wikipedia.org | Chromosome 8q24.3 wikipedia.org |
| Primary Function | Cortisol synthesis ahajournals.org | Aldosterone synthesis wikipedia.orgahajournals.org |
| Catalytic Activities | 11β-hydroxylation ahajournals.orgnih.gov | 11β-hydroxylation, 18-hydroxylation, 18-oxidation wikipedia.org |
| Primary Product | Cortisol ahajournals.org | Aldosterone wikipedia.org |
| Adrenal Zone | Zona fasciculata/reticularis nih.gov | Zona glomerulosa ahajournals.org |
| Regulation | ACTH ahajournals.org | Angiotensin II, Potassium ahajournals.org |
| Androstenedione Metabolism | Efficient conversion to 11β-hydroxyandrostenedione researchgate.net | Negligible activity researchgate.net |
| Testosterone Metabolism | Converts to 11β-hydroxytestosterone researchgate.net | Converts to 11β-hydroxytestosterone researchgate.net |
11β-Hydroxysteroid Dehydrogenase (11β-HSD) Isozymes
Once synthesized, 11β-hydroxytestosterone can be further metabolized by the 11β-HSD enzymes. These enzymes are crucial for modulating the activity of various steroid hormones by interconverting their 11-hydroxy and 11-keto forms.
11β-Hydroxysteroid dehydrogenase type 2 (11β-HSD2) is a high-affinity, unidirectional enzyme that functions exclusively as an oxidase. oup.comoup.com Its primary role is the inactivation of active 11β-hydroxysteroids by converting them to their inert 11-keto counterparts. oup.comnih.gov This enzyme uses nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor. oup.com
In the context of 11β-hydroxytestosterone metabolism, 11β-HSD2 plays a key oxidative role. It efficiently catalyzes the conversion of 11β-hydroxytestosterone into 11-ketotestosterone (B164220). researchgate.netmdpi.com Similarly, it converts 11β-hydroxyandrostenedione to 11-ketoandrostenedione. nih.govresearchgate.net This oxidative activity is a critical step in the peripheral metabolism of adrenal-derived androgens. nih.gov
11β-HSD2 is expressed in classic mineralocorticoid target tissues such as the kidney and colon, as well as in the placenta. nih.govnih.gov Its presence has also been confirmed in prostate cancer cell models, where it contributes to the local androgen pool by producing 11-ketotestosterone. sun.ac.za Kinetic studies have highlighted the enzyme's prominent activity towards 11β-hydroxyandrostenedione and 11β-hydroxytestosterone. researchgate.net
In contrast to the unidirectional oxidase activity of 11β-HSD2, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a bidirectional enzyme. oup.comoup.com In most intact cells and tissues, it predominantly functions as a reductase, regenerating active 11β-hydroxysteroids from their 11-keto forms. nih.gov This activity is dependent on the cofactor nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). oup.com
11β-HSD1 has a lower affinity for its steroid substrates compared to 11β-HSD2. oup.com Its primary role is to amplify glucocorticoid action in tissues like the liver and adipose tissue. nih.govnih.gov In the metabolism of 11-oxygenated androgens, 11β-HSD1 catalyzes the reductive reaction, facilitating the interconversion of 11-ketotestosterone back to 11β-hydroxytestosterone. mdpi.com It also converts 11-ketoandrostenedione to 11β-hydroxyandrostenedione. mdpi.com
The direction of the reaction catalyzed by 11β-HSD1 (oxidation or reduction) is influenced by the cellular redox potential, specifically the ratio of NADP+ to NADPH. oup.com While it can act as an oxidase, its reductive role is generally more prominent, effectively reversing the action of 11β-HSD2 and allowing for the interconversion between the 11-hydroxy and 11-keto forms of testosterone. nih.govoup.com
Table 2: Properties of 11β-HSD Isozymes in 11β-Hydroxytestosterone Metabolism
| Property | 11β-HSD Type 1 | 11β-HSD Type 2 |
|---|---|---|
| Primary Function | Interconversion, predominantly reduction nih.govmdpi.com | Oxidation (inactivation) oup.comoup.com |
| Directionality | Bidirectional oup.comoup.com | Unidirectional oup.comoup.com |
| Cofactor | NADP+/NADPH oup.com | NAD+ oup.com |
| Affinity | Low (μM range) oup.com | High (nM range) oup.com |
| Reaction on 11-oxy Androgens | 11-Ketotestosterone → 11β-Hydroxytestosterone mdpi.com | 11β-Hydroxytestosterone → 11-Ketotestosterone researchgate.netmdpi.com |
| Primary Tissue Expression | Liver, adipose tissue, muscle nih.govresearchgate.net | Kidney, placenta, colon nih.govnih.gov |
Other Contributing Enzymes (e.g., CYP3A4, CYP2C9, CYP2C19, 5α-Reductase, AKR1C3)
Cytochrome P450 Enzymes (CYP3A4, CYP2C9, CYP2C19)
The cytochrome P450 superfamily of enzymes, primarily located in the liver, is central to the metabolism of a vast array of endogenous and exogenous compounds, including steroids. Research has identified that testosterone can undergo 11β-hydroxylation outside of the adrenal glands, pointing to a previously unrecognized metabolic pathway in the human liver. drugbank.comnih.gov
CYP3A4: Studies utilizing human liver microsomes have established that CYP3A4 is the principal enzyme responsible for the hepatic 11β-hydroxylation of testosterone to form 11β-OHT. drugbank.comnih.govebi.ac.ukcaymanchem.com While 6β-hydroxylation remains the predominant metabolic route for testosterone in the liver, the formation of 11β-OHT is a consistently observed, albeit minor, pathway. drugbank.comnih.gov The activity of CYP3A4 in this conversion is significantly inhibited by ketoconazole, a known inhibitor of this enzyme, with an IC50 value of 30 nM, which is comparable to its inhibition of 6β-hydroxylation (IC50 = 36 nM). drugbank.comnih.govebi.ac.uk Furthermore, CYP3A4 is expressed in prostate cancer tissue, suggesting a potential for local synthesis of 11β-OHT within the prostate, which could contribute to the pool of C11-oxygenated androgens in this tissue. sun.ac.zasun.ac.za
CYP2C9 and CYP2C19: The involvement of CYP2C9 and CYP2C19 in the oxidative metabolism of testosterone has also been investigated. drugbank.comnih.govebi.ac.uk However, their contribution to the formation of 11β-hydroxytestosterone is considerably less than that of CYP3A4. drugbank.comnih.govebi.ac.uk While these enzymes are part of the broader network of testosterone metabolism, their specific role in the 11β-hydroxylation pathway appears to be minor. drugbank.comnih.govebi.ac.uk
| Enzyme | Primary Function in 11β-OHT Metabolism | Key Findings | Tissue Expression |
|---|---|---|---|
| CYP3A4 | Catalyzes the 11β-hydroxylation of testosterone to form 11β-hydroxytestosterone. | Identified as the main hepatic enzyme for this conversion. drugbank.comebi.ac.ukcaymanchem.com Activity is inhibited by ketoconazole. drugbank.comebi.ac.uk It is a minor metabolic pathway compared to 6β-hydroxylation. drugbank.com | Liver, drugbank.comebi.ac.uk Prostate Cancer Tissue sun.ac.zasun.ac.za |
| CYP2C9 | Minor contributor to testosterone oxidative metabolism. | Forms 11β-hydroxytestosterone less readily than CYP3A4. drugbank.comebi.ac.uk | Liver drugbank.comebi.ac.uk |
| CYP2C19 | Minor contributor to testosterone oxidative metabolism. | Forms 11β-hydroxytestosterone less readily than CYP3A4. drugbank.comebi.ac.uk | Liver drugbank.comebi.ac.uk |
5α-Reductase (SRD5A)
The 5α-reductase enzymes (SRD5A1 and SRD5A2) are critical for the conversion of testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Research has demonstrated that these enzymes also act on 11-oxygenated androgens, including 11β-hydroxytestosterone.
Specifically, both SRD5A1 and SRD5A2 can metabolize 11β-hydroxytestosterone (11OHT) to produce 5α-dihydro-11β-hydroxytestosterone (11OHDHT). mdpi.com Additionally, these enzymes convert 11β-hydroxyandrostenedione (11OHA4), a precursor to 11β-OHT, into 11β-hydroxy-5α-androstanedione (11OH-5α-dione). mdpi.comnih.govresearchgate.net The metabolism of 11-oxygenated androgens by 5α-reductase expands the range of known androgenic steroids and highlights a metabolic pathway for these compounds in tissues where SRD5A is expressed, such as the prostate. nih.govresearchgate.net
| Enzyme | Substrate | Product | Significance |
|---|---|---|---|
| 5α-Reductase (SRD5A1 & SRD5A2) | 11β-Hydroxytestosterone (11β-OHT) | 5α-dihydro-11β-hydroxytestosterone (11OHDHT) mdpi.com | Demonstrates that 11-oxygenated androgens are substrates for 5α-reductase, leading to the formation of novel 5α-reduced metabolites. mdpi.com This activity is relevant in androgen-sensitive tissues like the prostate. nih.gov |
| 11β-Hydroxyandrostenedione (11OHA4) | 11β-hydroxy-5α-androstanedione (11OH-5α-dione) mdpi.comnih.govresearchgate.net |
Aldo-Keto Reductase 1C3 (AKR1C3)
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a key enzyme in androgen synthesis, catalyzing the conversion of weaker androgens to more potent forms. While it does not directly metabolize 11β-hydroxytestosterone, AKR1C3 plays a pivotal role in the downstream pathway of 11-oxygenated androgens. nih.govoup.com
The primary function of AKR1C3 in this context is the conversion of 11-ketoandrostenedione (11KA4) to the potent androgen 11-ketotestosterone (11KT). nih.govoup.comoup.com This is a crucial step, as 11OHA4 itself is not a substrate for AKR1C3. oup.com Therefore, the conversion of 11OHA4 to 11KA4 by enzymes like 11β-hydroxysteroid dehydrogenase type 2 is a prerequisite for AKR1C3 to produce 11KT. oup.com
Research has shown that in models of polycystic ovary syndrome (PCOS) adipocytes, insulin (B600854) can induce the expression of AKR1C3. nih.govoup.com This insulin-induced activity can lead to increased production of potent androgens like 11KT from their precursors, potentially contributing to the androgen excess characteristic of this condition. nih.gov Furthermore, AKR1C3 is co-expressed with 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1) in adipose tissue, where HSD11B1 can inactivate 11-oxygenated androgens, suggesting a complex interplay in regulating the local androgenic environment. biorxiv.org
| Enzyme | Function in the 11-Oxygenated Androgen Pathway | Key Research Findings | Regulatory Factors |
|---|---|---|---|
| AKR1C3 | Converts 11-ketoandrostenedione (11KA4) to the potent androgen 11-ketotestosterone (11KT). nih.govoup.comoup.com | A key enzyme in the peripheral production of potent 11-oxygenated androgens. nih.govoup.com Does not directly metabolize 11β-hydroxytestosterone. oup.com | Induced by insulin in adipocytes, which can enhance the production of potent androgens. nih.govoup.com |
Advanced Analytical Methodologies for 11β Hydroxytestosterone Research
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for steroid analysis due to its high selectivity, sensitivity, and capacity for multiplexing. ebi.ac.uk This powerful combination allows for the separation, identification, and quantification of 11β-hydroxytestosterone and other related C19 and C21 steroids in a single analytical run.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Steroid Profiling
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a leading technique for comprehensive steroid profiling, offering significant advantages in speed and resolution over conventional HPLC. nih.gov This methodology has been successfully adapted to include 11-oxygenated androgens, such as 11β-hydroxytestosterone, in routine clinical and research steroid panels. nih.gov The development of high-throughput UPLC-MS/MS methods, with run times as short as 6.6 minutes, has facilitated the analysis of large sample cohorts. nih.govresearchgate.net These methods often incorporate online solid-phase extraction (SPE) for automated sample clean-up, enhancing efficiency and reducing manual labor. nih.govresearchgate.net
The validation of these assays is critical and typically adheres to stringent guidelines, ensuring accuracy, precision, and reproducibility. researchgate.net For instance, a validated UPLC-MS/MS method for seven androgens, including 11β-hydroxytestosterone, in human plasma demonstrated excellent linearity, with limits of quantification (LOQ) as low as 0.02 ng/mL for 11β-hydroxytestosterone. mdpi.com The recoveries for 11β-hydroxytestosterone in this method were reported to be between 90.2% and 104.4%, with no significant matrix effects observed. mdpi.com Another study reported a UPLC-MS/MS assay for 23 steroids, including 11β-hydroxytestosterone, with lower limits of quantification ranging from 0.3 to 3 nmol/L. bham.ac.uk
The table below summarizes the performance characteristics of a representative UPLC-MS/MS method for the analysis of 11β-hydroxytestosterone and other androgens.
Table 1: Performance Characteristics of a UPLC-MS/MS Method for Androgen Profiling
| Analyte | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) |
|---|---|---|---|
| Testosterone (B1683101) (T) | 0.01–20 | 0.01 | 90.3–105.8 |
| Dihydrotestosterone (B1667394) (DHT) | 0.01–10 | 0.01 | 88.7–98.1 |
| Androstenedione (B190577) (A4) | 0.01–20 | 0.01 | 92.4–102.5 |
| Dehydroepiandrosterone (B1670201) (DHEA) | 0.1–50 | 0.10 | 90.5–106.7 |
| Dehydroepiandrosterone sulfate (B86663) (DHEAS) | 5–5000 | 5.00 | 87.6–99.9 |
| 11-Ketotestosterone (B164220) (11-KetoT) | 0.02–20 | 0.02 | 93.3–105.3 |
| 11β-Hydroxytestosterone (11β-OHT) | 0.02–20 | 0.02 | 90.2–104.4 |
Data adapted from a study on the simultaneous measurement of seven androgens in human plasma. mdpi.com
High-Performance Liquid Chromatography-Accelerator Mass Spectrometry (HPLC-AMS) for Tracer Studies
High-Performance Liquid Chromatography-Accelerator Mass Spectrometry (HPLC-AMS) is an exceptionally sensitive technique used for tracer studies to elucidate metabolic pathways. This method allows for the detection of attomole (10⁻¹⁸ mol) quantities of isotopes like ³H and ¹⁴C, making it ideal for low-dose, dual-isotope studies. nih.gov A key application of HPLC-AMS in the context of 11β-hydroxytestosterone research has been in the investigation of testosterone metabolism. ebi.ac.uknih.gov
In a pivotal study, the metabolism of [4-¹⁴C]testosterone was examined in human liver microsomes. ebi.ac.uknih.gov The combination of HPLC for separation and AMS for highly sensitive detection of the radiolabel allowed for the identification of various hydroxylated metabolites. ebi.ac.uknih.gov Through this approach, 11β-hydroxytestosterone was identified as a previously unrecognized metabolite of testosterone formed by human liver microsomal enzymes. ebi.ac.uknih.gov This finding was crucial in establishing a hepatic pathway for the production of 11β-hydroxytestosterone, independent of the adrenal glands. ebi.ac.uknih.gov The use of HPLC-AMS in such tracer studies provides invaluable insights into the biotransformation of androgens and the origins of compounds like 11β-hydroxytestosterone.
Sample Preparation and Extraction Techniques for Research Samples
The accuracy and reliability of 11β-hydroxytestosterone quantification heavily depend on the methods used for sample preparation and extraction from complex biological matrices like serum, plasma, and tissues. nih.govresearchgate.net The primary goals of these procedures are to remove interfering substances, such as proteins and lipids, and to concentrate the analytes of interest before instrumental analysis.
Commonly employed techniques include:
Protein Precipitation: This is often the initial step for serum and plasma samples, where a solvent like methanol (B129727) is added to precipitate proteins, which are then removed by centrifugation. mdpi.com
Liquid-Liquid Extraction (LLE): LLE is a widely used method for separating steroids from aqueous samples. researchgate.net It involves partitioning the analytes into an immiscible organic solvent. Methyl tert-butyl ether (MTBE) is a frequently used solvent for the extraction of a broad range of steroids, including 11β-hydroxytestosterone. nih.gov
Solid-Phase Extraction (SPE): SPE is another popular technique that utilizes a solid sorbent to retain the analytes while the matrix components are washed away. mdpi.com The retained analytes are then eluted with a suitable solvent. SPE can be performed offline or integrated into an online system with the LC-MS for automated sample processing. nih.govresearchgate.net
The choice of extraction method can influence the recovery and purity of the sample. For instance, a study comparing different extraction methods for the analysis of 17 endogenous steroid hormones, including 11β-hydroxytestosterone, from human serum utilized LLE with MTBE. nih.gov Another validated method for seven androgens in plasma employed a solid-phase extraction protocol. mdpi.com The stability of 11β-hydroxytestosterone during sample handling and storage is also a critical consideration, with studies showing it to be stable through multiple freeze-thaw cycles. nih.govresearchgate.net
In Vitro Bioassays and Reporter Systems for Androgen Receptor Activation
To understand the biological activity of 11β-hydroxytestosterone, researchers utilize in vitro bioassays that measure its ability to activate the androgen receptor (AR). nih.gov These assays are essential for characterizing it as an androgen and comparing its potency to other androgens like testosterone and dihydrotestosterone.
A common approach is the use of reporter gene assays. plos.orgresearchgate.net In these systems, a host cell line that has low or no endogenous AR activity, such as the HEK293 cell line, is genetically engineered to express the human AR. researchgate.net These cells are also transfected with a reporter vector containing an androgen response element (ARE) linked to a reporter gene, such as luciferase. plos.org When an androgen binds to and activates the AR, the receptor-ligand complex binds to the ARE, driving the expression of the reporter gene. The resulting signal, in the case of luciferase, is a measurable light output that is proportional to the level of AR activation. plos.orgoup.com
Studies using such reporter systems have shown that 11β-hydroxytestosterone can act as a potent androgen receptor agonist. nih.gov For example, in an androgen-responsive cell reporter model, 11β-hydroxytestosterone was found to be a potent AR agonist. nih.gov Other research has utilized these assays to compare the androgenic activity of 11β-hydroxytestosterone with its metabolites, such as 11-ketotestosterone, and other classic androgens. researchgate.net These bioassays provide a functional readout of the androgenic potential of 11β-hydroxytestosterone and are crucial for interpreting its physiological significance.
Spectroscopic and Chromatographic Methods for Compound Identification in Research
The unambiguous identification of 11β-hydroxytestosterone in research samples relies on a combination of chromatographic and spectroscopic techniques. These methods provide information on the compound's retention behavior and structural characteristics, which together confirm its identity.
Chromatographic Methods: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are fundamental for separating 11β-hydroxytestosterone from other structurally similar steroids present in biological samples. ebi.ac.ukmdpi.com The choice of the stationary phase (column) and mobile phase composition is optimized to achieve baseline separation of isomers, which is critical for accurate quantification. For instance, C8 and C18 reversed-phase columns are commonly used. nih.govmdpi.com
Spectroscopic Methods: Mass spectrometry (MS) is the primary spectroscopic tool for the identification of 11β-hydroxytestosterone. In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the molecular weight of 11β-hydroxytestosterone is selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint for the compound. For example, in one method, the precursor ion for 11β-hydroxytestosterone was m/z 305.400, which fragmented into product ions with m/z values of 121.100, 105.000, and 97.000. google.com The use of isotopically labeled internal standards, such as ²H₄-11β-hydroxytestosterone, further enhances the specificity and accuracy of identification and quantification. google.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and is considered a gold standard for the structural elucidation of organic molecules. Both ¹H-NMR and ¹³C-NMR data are available for 11β-hydroxytestosterone and are crucial for its definitive characterization. nih.gov
The table below provides a summary of the key identification parameters for 11β-hydroxytestosterone.
Table 2: Key Identification Parameters for 11β-Hydroxytestosterone
| Analytical Technique | Parameter | Value/Description |
|---|---|---|
| Mass Spectrometry (MS/MS) | Precursor Ion (m/z) | 305.400 |
| Product Ions (m/z) | 121.100, 105.000, 97.000 | |
| Nuclear Magnetic Resonance (NMR) | ¹H-NMR | Spectral data available in public databases. nih.gov |
| ¹³C-NMR | Spectral data available in public databases. nih.gov | |
| Chromatography | Retention Time | Dependent on the specific chromatographic conditions (column, mobile phase, flow rate). |
MS/MS data adapted from a patent describing methods for the detection of 11-oxo androgens. google.com
Comparative Biochemistry and Evolutionary Perspectives on 11β Hydroxytestosterone
Species-Specific Roles in Vertebrate Steroidogenesis (e.g., Teleost Fish vs. Mammals)
The functional significance of 11β-hydroxytestosterone is most pronounced when viewed through a comparative lens, revealing distinct and divergent roles in the endocrine systems of different vertebrate classes.
In teleost fish, 11β-hydroxytestosterone is not an end-product but a crucial intermediate in the synthesis of 11-ketotestosterone (B164220) (11-KT). bioscientifica.comoup.com 11-KT, not testosterone (B1683101), is widely recognized as the most potent and principal androgen in many fish species. nih.govkarger.com It is fundamental for male reproductive functions, including the induction of spermatogenesis, promotion of male-typical sexual behaviors, and the development of secondary sexual characteristics. nih.govkarger.comresearchgate.net The synthesis of these 11-oxygenated androgens, including the precursor 11OHT, occurs predominantly within the testes. researchgate.netnih.gov Therefore, the 11β-hydroxylation pathway is central to male sexual maturation and reproductive success in this vertebrate group.
Conversely, in most mammals, including primates and humans, 11β-hydroxytestosterone and its downstream metabolite 11-KT play a much different and seemingly less critical role in androgenicity compared to the classical androgens, testosterone and dihydrotestosterone (B1667394) (DHT). wikipedia.org Unlike in fish, the primary site of 11OHT biosynthesis in mammals is the adrenal gland, not the gonads. nih.govnih.gov This is due to the near-exclusive expression of the necessary enzyme, CYP11B1, in the adrenal cortex. nih.gov As a result, the production of 11-oxyandrogens is not testis-dependent. researchgate.net This is supported by findings that circulating levels of 11-KT in primates are comparable between males and females, in stark contrast to testosterone levels which are significantly higher in males. nih.gov In mammals, 11-oxygenated steroids are considered products of an alternative, or "backdoor," androgen synthesis pathway, whose physiological relevance is an area of ongoing investigation. wikipedia.orgnih.gov
| Feature | Teleost Fish | Mammals (Primates) |
|---|---|---|
| Primary Androgen | 11-Ketotestosterone (11-KT) | Testosterone (T) / Dihydrotestosterone (DHT) |
| Role of 11OHT | Essential precursor to the primary androgen, 11-KT. bioscientifica.comoup.com | Metabolite with weak androgenic activity; precursor to other 11-oxyandrogens. wikipedia.org |
| Primary Site of Synthesis | Testes (Gonads). researchgate.netnih.gov | Adrenal Glands. nih.govkarger.comnih.gov |
| Dependence on Testes | High; synthesis is a primary testicular function. researchgate.net | Low to negligible; primarily adrenal-derived. researchgate.netnih.gov |
| Circulating Levels (Male vs. Female) | 11-KT levels are significantly higher in males. nih.gov | 11-KT levels are similar in males and females. nih.gov |
Differences in Enzymatic Expression and Activity Across Species
The divergent roles of 11β-hydroxytestosterone are a direct consequence of evolutionary differences in the tissue-specific expression and function of the enzymes that govern its synthesis and metabolism. The key enzymes in this pathway are cytochrome P450 11β-hydroxylase (CYP11B) and 11β-hydroxysteroid dehydrogenase (11β-HSD).
In teleost fish, a single gene, cyp11c1 (an ortholog of mammalian CYP11B genes), encodes the 11β-hydroxylase enzyme. bioscientifica.comnih.gov Crucially, this enzyme is highly expressed in the steroidogenic Leydig cells of the testes, in addition to the interrenal tissue (the fish equivalent of the adrenal cortex). bioscientifica.comoup.com This gonadal expression is the lynchpin that enables the testes to be the primary site of 11-KT production. nih.gov Furthermore, fish testes express a homolog of 11β-HSD type 2, which efficiently catalyzes the oxidation of 11OHT to the potent androgen 11-KT. oup.comoup.comoup.com Notably, teleosts lack a direct ortholog of the mammalian 11β-HSD type 1 enzyme, which catalyzes the reverse reaction (the reduction of 11-keto steroids). nih.govbioscientifica.com This enzymatic makeup creates a unidirectional flow towards potent androgen synthesis, resulting in sustained 11-KT production. nih.govbioscientifica.com
Mammals, on the other hand, possess two distinct CYP11B genes: CYP11B1 and CYP11B2. nih.govnih.gov CYP11B1 is responsible for the 11β-hydroxylation of both glucocorticoid precursors and androgens. Its expression is almost entirely restricted to the adrenal gland. nih.govfrontiersin.org The lack of significant CYP11B1 expression in the mammalian testes means that they cannot efficiently produce 11OHT, thus precluding a major gonadal role for the 11-oxyandrogen pathway. nih.gov Unlike fish, mammals express both 11β-HSD type 1 and type 2, which together create a reversible enzymatic system that allows for the interconversion of active 11β-hydroxy steroids (like cortisol) and their inactive 11-keto forms (like cortisone). nih.govbioscientifica.com This system is critical for pre-receptor regulation of glucocorticoid action, a function that appears to be its primary role in mammals, with the metabolism of 11-oxyandrogens being a secondary consequence.
Molecular Structural Considerations and Stereoisomerism in Biological Function
Influence of the 11β-Hydroxyl Group on Steroid Conformation and Receptor Interaction
The introduction of a hydroxyl group at the 11β-position of the testosterone (B1683101) molecule has profound implications for its three-dimensional structure and, consequently, its interaction with steroid receptors. The 11β-hydroxyl group is a bulky, polar addition to the steroid's C-ring, which can sterically hinder the binding of the molecule to the ligand-binding domain of the androgen receptor (AR). This steric hindrance is a primary reason why 11β-hydroxytestosterone (11OHT) exhibits weak androgenic activity when compared to testosterone or dihydrotestosterone (B1667394) (DHT). wikipedia.org The hydroxyl group reduces the affinity of the compound for the AR, diminishing its ability to elicit a classical androgenic response. wikipedia.org
While 11OHT itself is a weak androgen, it serves as a crucial precursor in an alternative androgen synthesis pathway that produces highly potent androgens. wikipedia.org The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) oxidizes the 11β-hydroxyl group of 11OHT to form 11-ketotestosterone (B164220) (11KT). nih.govoup.com This conversion from a hydroxyl to a keto group at the C11 position dramatically alters the molecule's interaction with the AR, transforming it into a potent agonist. nih.gov This pre-receptor metabolism highlights that the biological activity is not solely dependent on the parent compound but also on the nature of its metabolites. The "cortisol-cortisone shuttle," where the interconversion between an 11β-hydroxyl and an 11-keto group dictates glucocorticoid receptor activation, is a well-established paradigm. nih.govresearchgate.net A similar principle applies here, where the oxidation state at C11 acts as a molecular switch for androgenic activity.
Furthermore, the influence of the 11β-hydroxyl group extends beyond the androgen receptor. Studies have shown that 11OHT can act as an antagonist for the progesterone (B1679170) receptor B (PRB), indicating that its unique structure allows it to interact with other steroid receptors, potentially modulating different signaling pathways.
Stereochemical Restriction in Enzymatic Binding and Hydroxylation
The synthesis and metabolism of 11β-hydroxytestosterone are governed by enzymes that exhibit a high degree of stereochemical control, ensuring that reactions occur at specific positions and with the correct orientation.
The introduction of the hydroxyl group at the 11β-position is catalyzed by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1). wikipedia.orgoup.com This enzyme is a mitochondrial monooxygenase primarily located in the adrenal glands. wikipedia.orgoup.com The reaction it catalyzes is highly specific to the 11β-position of the steroid nucleus. uniprot.orgproteinatlas.org The structure of the CYP11B1 active site imposes strict constraints on how the substrate, such as testosterone, can bind. For hydroxylation to occur, the C11 atom of the steroid must be positioned in close proximity to the heme iron center of the enzyme, which is the catalytic site. This precise orientation is a prerequisite for the hydrogen abstraction and subsequent oxygen insertion that forms the hydroxyl group. Computational modeling and analysis of CYP11B1 variants have demonstrated that the binding affinity of testosterone is dependent on specific interactions within the active site, and alterations to the enzyme structure can impact this binding. researchgate.net The high sequence identity between CYP11B1 and the related enzyme CYP11B2 (aldosterone synthase) underscores the subtle structural differences that dictate their distinct substrate specificities and catalytic functions. nih.gov Mutations within the CYP11B1 gene that alter the heme or substrate-binding sites can lead to a loss of enzymatic activity, highlighting the critical nature of its stereochemical integrity. nih.govpnas.org
Future Research Directions in 11β Hydroxytestosterone Biochemistry and Steroid Metabolism
Elucidating Novel Enzymatic Pathways and Regulators
The biosynthesis of 11β-hydroxytestosterone is primarily attributed to the 11β-hydroxylation of testosterone (B1683101) by the adrenal-specific enzyme cytochrome P450 11β-hydroxylase (CYP11B1). oup.comnih.govkarger.com However, the complete enzymatic machinery and its regulation are far from fully understood. Future investigations will likely focus on identifying novel enzymes and regulatory factors that fine-tune the production of 11β-hydroxytestosterone and other 11-oxygenated androgens.
Recent studies have hinted at the existence of alternative or less-characterized pathways. For instance, while CYP11B1 is the primary enzyme for 11β-hydroxylation, the potential contribution of other enzymes, such as CYP11B2, particularly under specific physiological or pathological conditions, warrants further investigation. mdpi.com Additionally, the conversion of 11β-hydroxytestosterone to the more potent 11-ketotestosterone (B164220) is catalyzed by 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2), while 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1) can reverse this reaction. oup.combioscientifica.com The tissue-specific expression and regulation of these enzymes are critical determinants of the local androgen environment and represent a key area for future research.
Furthermore, the potential for novel C21 steroids to serve as precursors in the backdoor pathway leading to potent androgens like 11-ketodihydrotestosterone (B1662675) (11KDHT) opens up new avenues of exploration. bioscientifica.comsun.ac.za Understanding the enzymes involved in these conversions, such as cytochrome P450 17A1 (CYP17A1) and steroid 5α-reductases (SRD5A), and their regulation will be crucial. bioscientifica.com The gut microbiome has also been implicated in steroid metabolism, and its role in influencing the levels of 11-oxygenated androgens is an emerging area of interest. researchgate.net
Advanced Mechanistic Studies using Gene Editing and In Vitro Systems
To unravel the precise functions of 11β-hydroxytestosterone and its metabolites, advanced mechanistic studies employing state-of-the-art technologies are essential. Gene-editing tools like CRISPR-Cas9 offer unprecedented opportunities to dissect the roles of specific enzymes and receptors in the 11-oxygenated androgen pathway. nih.govnih.gov By creating cell lines or animal models with targeted gene knockouts or modifications, researchers can investigate the direct consequences of disrupting the synthesis or signaling of 11β-hydroxytestosterone.
CRISPR-Cas9 Technology: This revolutionary gene-editing tool allows for the precise targeting and modification of specific DNA sequences. nih.govnih.gov For instance, researchers can knock out the gene encoding for CYP11B1 in adrenal cell lines to study the impact on 11β-hydroxytestosterone production and downstream signaling.
In Vitro Systems: The use of sophisticated in vitro models, such as 3D organoids and microfluidic "organ-on-a-chip" systems, can provide a more physiologically relevant context for studying steroid metabolism. These systems can recapitulate the complex cellular interactions and microenvironment of tissues like the adrenal gland, prostate, and adipose tissue, offering valuable insights into the local regulation of 11-oxygenated androgens.
These advanced models will be instrumental in elucidating the androgenic activity of 11β-hydroxytestosterone and its derivatives. While 11-ketotestosterone and 11-ketodihydrotestosterone are recognized as potent androgens, the precise biological activity of 11β-hydroxytestosterone itself is less clear and requires further investigation in various cellular contexts. bioscientifica.comresearchgate.net
High-Throughput Analytical Method Development for Comprehensive Steroidomics
A significant hurdle in the study of 11-oxygenated androgens has been the lack of robust and high-throughput analytical methods for their quantification. nih.govresearchgate.net Traditional immunoassays often suffer from cross-reactivity and lack the specificity required to distinguish between the various structurally similar steroid hormones. nih.gov The development of advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been a game-changer in the field. nih.govnih.govuef.fi
Future research in this area will focus on several key aspects:
Increased Throughput: Developing methods that allow for the rapid and simultaneous quantification of a large panel of steroids is crucial for large-scale clinical and research studies. nih.govresearchgate.netresearchgate.net This will enable a more comprehensive assessment of the steroidome and the identification of novel biomarkers.
Enhanced Sensitivity and Specificity: Improving the sensitivity of analytical methods is essential for accurately measuring the low concentrations of some 11-oxygenated androgens and their metabolites in various biological matrices, including plasma, serum, and tissue. nih.govuef.fi
Comprehensive Steroid Profiling: The goal is to develop methods that can capture the full spectrum of steroid hormones, including their conjugated forms (glucuronides and sulfates), to provide a complete picture of steroid metabolism and disposition. sun.ac.za
Recent advancements have already led to the development of high-throughput LC-MS/MS methods capable of analyzing a wide range of steroids in a single run, significantly reducing sample preparation time and improving efficiency. nih.govnih.gov
Exploring the Interplay with Other Steroid Hormone Axes in Basic Research Models
The endocrine system is a complex network of interconnected pathways, and the 11-oxygenated androgen axis does not operate in isolation. Understanding its interplay with other steroid hormone axes, such as the glucocorticoid and mineralocorticoid pathways, is crucial for a complete understanding of its physiological and pathophysiological roles.
Future research using basic research models will be essential to investigate these interactions. For example, studies in animal models can explore how alterations in the hypothalamic-pituitary-adrenal (HPA) axis, which regulates cortisol production, impact the synthesis of 11-oxygenated androgens. bioscientifica.com There is evidence suggesting that 11-oxygenated androgens are elevated in conditions of androgen excess and can be influenced by ACTH stimulation and glucocorticoid suppression. bioscientifica.com
Furthermore, investigating the relationship between 11-oxygenated androgens and the hypothalamic-pituitary-gonadal (HPG) axis is a key area for future studies. researchgate.netnih.gov Research in patients with congenital adrenal hyperplasia (CAH) has shown that elevated levels of 11-oxygenated androgens are associated with disturbances in the HPG axis, highlighting the need to explore these connections further in basic research models. researchgate.netnih.gov Understanding these intricate relationships will provide a more holistic view of steroid hormone regulation and its implications for health and disease.
Q & A
Basic Research Questions
Q. What are the primary biosynthetic pathways and enzymatic regulators of 11beta-hydroxytestosterone in mammalian systems?
- Methodological Answer : this compound is synthesized via 11β-hydroxylation of testosterone, primarily mediated by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) in adrenal and gonadal tissues. Experimental validation involves incubating tissues (e.g., adrenal slices or prostate cancer cells) with radiolabeled precursors (e.g., testosterone or adrenosterone) and analyzing metabolites via ultra-performance convergence chromatography-tandem mass spectrometry (UPC2-MS/MS) . Parallel studies in rats and humans show tissue-specific activity, with adrenal tissue exhibiting higher conversion rates than gonadal tissue .
Q. How is this compound quantified in biological matrices, and what are the key analytical challenges?
- Methodological Answer : Quantification requires high-sensitivity methods like UPC2-MS/MS or LC-MS/MS due to low endogenous concentrations (nM range in plasma). Key challenges include resolving structural isomers (e.g., 11-keto-testosterone) and minimizing interference from binding globulins (e.g., corticosteroid-binding globulin, CBG). Protocols recommend using deuterated internal standards and solid-phase extraction to improve recovery .
Q. What is the role of 11beta-hydroxysteroid dehydrogenase (11β-HSD) isoforms in modulating this compound activity?
- Methodological Answer : 11β-HSD2 catalyzes the conversion of active glucocorticoids (cortisol) to inert forms (cortisone), indirectly regulating androgen bioavailability. In vitro assays using COS-7 cells transfected with 11β-HSD2 demonstrate competitive inhibition by this compound, suggesting cross-reactivity in steroidogenic pathways. Co-incubation with 11beta-HSD1 inhibitors (e.g., carbenoxolone) can isolate 11β-HSD2-specific effects .
Advanced Research Questions
Q. How can experimental designs address discrepancies in reported tissue-specific expression of this compound?
- Methodological Answer : Contradictions arise from interspecies variation (e.g., high expression in rat ovaries vs. undetectable levels in human ovaries). To resolve this, use in situ hybridization with species-specific probes and validate findings with functional assays (e.g., organotypic culture + isotopic tracing). For human studies, prioritize adrenal and prostate cancer tissues, where this compound is implicated in androgen receptor activation .
Q. What methodological considerations are critical for studying this compound’s interaction with plasma transport proteins?
- Methodological Answer : Equilibrium dialysis or ultrafiltration assays are essential to measure free vs. protein-bound hormone fractions. For example, this compound binds CBG with ~30% affinity compared to cortisol, requiring correction for binding constants in pharmacokinetic models. Parallel studies with corticosteroid antagonists (e.g., RU486) can isolate CBG-specific effects .
Q. How does this compound interact with mineralocorticoid receptors (MR) in non-classical tissues, and what are the implications for experimental models?
- Methodological Answer : In rat uterine tissue, this compound activates MR via 11β-HSD2-mediated glucocorticoid inactivation. Use MR knockout models or MR antagonists (e.g., spironolactone) to dissect signaling pathways. For in vitro studies, co-culture adrenal and target cells (e.g., renal epithelial cells) to mimic paracrine interactions .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on this compound’s androgenic potency compared to testosterone?
- Methodological Answer : Discrepancies stem from assay conditions (e.g., cell type, receptor isoform). Standardize assays using androgen receptor (AR)-transfected HEK293 cells with luciferase reporters. For example, this compound exhibits 60% of testosterone’s transactivation potency in prostate cancer cells but <10% in hepatic cells, highlighting tissue-specific metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
